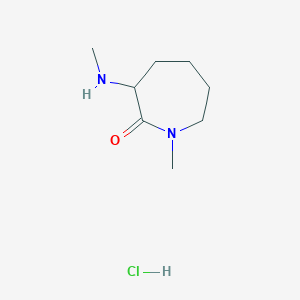![molecular formula C17H21N3O2 B2847211 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034237-07-3](/img/structure/B2847211.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone is a unique chemical entity featuring a fused heterocyclic core with phenoxy and ethanone functionalities. Its structure makes it valuable in various fields, including synthetic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step process starting from pyrazolo[1,5-a]pyrazine. The key steps involve the cyclization of suitable intermediates followed by functionalization to introduce the phenoxy and ethanone moieties. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts.
Industrial Production Methods: : For large-scale production, efficient routes utilizing readily available starting materials and catalytic processes are favored. Methods like catalytic hydrogenation and selective functional group transformations are employed to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation, especially at the phenoxy moiety, forming corresponding ketones and acids.
Reduction: : Reduction reactions can target the ethanone group, converting it into an alcohol.
Substitution: : Both the heterocyclic core and phenoxy group can participate in nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are effective reductants.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can displace groups on the phenoxy ring.
Major Products: : These reactions typically yield oxidized derivatives, reduced alcohols, and substituted variants with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of complex organic molecules, especially in the development of new heterocyclic compounds with potential bioactivity.
Biology: : Serves as a probe to study enzyme interactions and metabolic pathways involving heterocyclic and aromatic systems.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure may provide lead compounds for drug discovery.
Industry: : Applied in the synthesis of advanced materials, dyes, and polymers due to its stable heterocyclic framework.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules like enzymes and receptors. The phenoxy and ethanone groups facilitate binding to active sites, while the pyrazolo[1,5-a]pyrazine core ensures specificity and potency. Key molecular targets include enzymes involved in oxidative stress and metabolic regulation, as well as receptors related to inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other fused heterocycles, such as imidazo[1,5-a]pyrazines and pyrido[2,3-d]pyrimidines, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone exhibits a distinctive reactivity and binding profile due to its unique combination of functional groups. This makes it a valuable scaffold for designing novel biologically active molecules.
List of Similar Compounds
Imidazo[1,5-a]pyrazines
Pyrido[2,3-d]pyrimidines
Pyrazolo[1,5-a]pyrimidines
Benzimidazoles
There you have it, a comprehensive deep-dive into this compound! What fascinates you about this compound?
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)14-3-5-16(6-4-14)22-12-17(21)19-9-10-20-15(11-19)7-8-18-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHFGWSLMJTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)






![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)
